![molecular formula C14H11FO4S B6409287 6-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid, 95% CAS No. 1261899-68-6](/img/structure/B6409287.png)
6-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid, or 6-FMB, is an organic compound with a molecular weight of 252.27 g/mol and a melting point of 162-164°C. It is a white, crystalline solid that is soluble in water, methanol, and ethanol but insoluble in ethyl acetate. 6-FMB is a relatively new compound that has been used in scientific research applications, such as drug discovery, drug delivery, and tissue engineering.
Scientific Research Applications
6-FMB has been used in various scientific research applications, such as drug discovery, drug delivery, and tissue engineering. In drug discovery, 6-FMB has been used as a scaffold for the design of novel small-molecule inhibitors of enzymes. In drug delivery, 6-FMB has been used to form nanoparticles for the sustained release of drugs. In tissue engineering, 6-FMB has been used as a cross-linking agent to form hydrogels for tissue scaffolding.
Mechanism of Action
The mechanism of action of 6-FMB depends on its application. In drug discovery, 6-FMB acts as a scaffold for the design of novel small-molecule inhibitors of enzymes. In drug delivery, 6-FMB forms nanoparticles that can be used to sustain the release of drugs. In tissue engineering, 6-FMB acts as a cross-linking agent to form hydrogels for tissue scaffolding.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-FMB have not yet been fully studied. However, preliminary studies indicate that 6-FMB may have anti-inflammatory and antioxidant properties. In addition, 6-FMB may be able to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 6-FMB in lab experiments include its low cost, ease of synthesis, and its ability to form nanoparticles for drug delivery. However, there are also some limitations to using 6-FMB in lab experiments. For example, 6-FMB is not very soluble in organic solvents, which can make it difficult to work with in certain experiments. In addition, the effects of 6-FMB on the body have not yet been fully studied, so the safety of using it in experiments is unknown.
Future Directions
Future research on 6-FMB should focus on further elucidating its biochemical and physiological effects. In particular, studies should be conducted to determine the safety of using 6-FMB in lab experiments. In addition, further research should be conducted to explore the potential applications of 6-FMB, such as its use as a drug delivery system and its use in tissue engineering. Finally, studies should be conducted to determine the optimal synthesis conditions for 6-FMB.
Synthesis Methods
6-FMB can be synthesized by a four-step process starting with the reaction of 4-methylsulfonylbenzoic acid with trimethylsilylchloride in the presence of a base. The resulting product is then treated with aqueous hydrofluoric acid to form 6-fluoro-4-methylsulfonylbenzoic acid, which can be further reacted with sodium hydroxide and sodium borohydride to form 6-FMB.
properties
IUPAC Name |
2-fluoro-6-(4-methylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4S/c1-20(18,19)10-7-5-9(6-8-10)11-3-2-4-12(15)13(11)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLAGSVHYQFBLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691654 |
Source
|
Record name | 3-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid | |
CAS RN |
1261899-68-6 |
Source
|
Record name | 3-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.